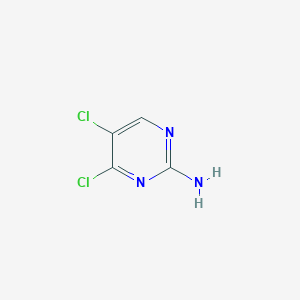

4,5-Dichloropyrimidin-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dichloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNPRNSOGSLJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611201 | |

| Record name | 4,5-Dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403854-21-7 | |

| Record name | 4,5-Dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloropyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Dichloropyrimidin-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ANM8DP77F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dichloropyrimidin 2 Amine

Established Synthetic Routes to 4,5-Dichloropyrimidin-2-amine

The traditional synthesis of dichloropyrimidines often relies on the transformation of more accessible pyrimidine (B1678525) precursors, such as those bearing hydroxyl or nitro groups. These methods are adapted to achieve the specific 4,5-dichloro arrangement.

A primary route to chloropyrimidines begins with dihydroxypyrimidine analogs. These precursors, which exist in tautomeric equilibrium with their pyrimidinedione forms, are subjected to vigorous chlorination conditions to replace the hydroxyl groups with chlorine atoms.

The conversion of dihydroxypyrimidines to their corresponding dichlorinated counterparts is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of an acid-trapping agent. google.com For the synthesis of the related isomer, 2-amino-4,6-dichloropyrimidine (B145751), the precursor 2-amino-4,6-dihydroxypyrimidine (B16511) is reacted with an excess of POCl₃. google.com The reaction can be conducted in the presence of a tertiary amine like triethylamine, which serves as an acid scavenger. google.com Process parameters are critical, with temperatures typically ranging from 20°C to 80°C. google.com In some procedures, the reaction is run at reflux, which can be around 107°C, using dimethylaniline as the acid-trapping agent. google.com

A significant challenge in synthesizing the target molecule is the chlorination at the C5 position. Research has shown that under certain conditions, a nitro group at the C5 position can be substituted by a chlorine atom. An unusual aromatic substitution was observed during the attempted synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which instead yielded 2-amino-4,5,6-trichloropyrimidine. researchgate.net This transformation occurred when 2-amino-4-hydroxy-5-nitropyrimidin-6-one was treated with a chlorinating agent, indicating a pathway for introducing a chlorine atom at the C5 position through the substitution of a nitro group. researchgate.net

Table 1: Representative Conditions for Chlorination of 2-Amino-4,6-dihydroxypyrimidine

| Reagents | Acid Scavenger | Temperature | Product | Reference |

|---|---|---|---|---|

| Phosphorus Oxychloride (excess) | Triethylamine | 20-80 °C | 2-Amino-4,6-dichloropyrimidine | google.com |

| Phosphorus Oxychloride (excess) | Dimethylaniline | Reflux (~107 °C) | 2-Amino-4,6-dichloropyrimidine | google.com |

The Vilsmeier-Haack reaction provides a powerful method for both the formylation and chlorination of activated heterocyclic systems. organic-chemistry.orgijpcbs.comchemistrysteps.com The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a potent electrophile. chemistrysteps.comwikipedia.org

When applied to 2-amino-4,6-dihydroxypyrimidine, the Vilsmeier-Haack reaction efficiently yields 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). mdpi.com This reaction demonstrates a robust method for introducing a functional group at the C5 position concurrently with the chlorination of the C4 and C6 positions. mdpi.comnih.gov An optimized procedure involves suspending the 5-substituted 2-amino-4,6-dihydroxypyrimidine precursor in a solution of the Vilsmeier-Haack-Arnold reagent in chloroform (B151607) to produce novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. nih.gov While this route directly produces a C5-formyl derivative rather than the C5-chloro target, it establishes a key intermediate pathway for C5-functionalized dichloropyrimidines. mdpi.com

Table 2: Vilsmeier-Haack Reaction for C5-Functionalization

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ / DMF | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | mdpi.com |

Multi-step syntheses involving the functionalization of the C5 position are crucial for accessing specifically substituted pyrimidines. A relevant pathway involves the introduction of a nitrogen-based functional group at C5, which can be subsequently modified. For instance, the synthesis of 2,4-dichloro-5-aminopyrimidine starts from 5-nitrouracil. google.com This precursor undergoes a chlorination reaction with phosphorus oxychloride to yield 2,4-dichloro-5-nitropyrimidine (B15318). google.com

The subsequent reduction of the C5 nitro group is a critical step. While metal-based reductions are common, catalytic hydrogenation presents a cleaner alternative. google.com The catalytic hydrogenation of 2,4-dichloro-5-nitropyrimidine using a palladium-on-carbon (Pd/C) catalyst can be performed in stages to successfully yield 2,4-dichloro-5-aminopyrimidine. google.com This sequence, starting with a C5-nitro precursor and proceeding through hydrogenation, provides a viable route to a C5-amino dichloropyrimidine, a closely related structure to the target compound. google.com

Achieving the 4,5-dichloro substitution pattern requires precise control over the chlorination steps. Direct and selective chlorination of the pyrimidine C5 position is challenging but can be accomplished under specific conditions or by utilizing precursors with activating groups.

One of the most direct examples of C5 chlorination is the unusual substitution of a nitro group, as previously mentioned. The reaction of 2-amino-4-hydroxy-5-nitropyrimidin-6-one with a chlorinating agent like POCl₃ leads to the formation of 2-amino-4,5,6-trichloropyrimidine, demonstrating that a C5-nitro group can be effectively replaced by chlorine. researchgate.net This suggests a strategic approach where a nitro group is first introduced at the C5 position to facilitate subsequent chlorination.

Furthermore, electrophilic halogenation is a known method for functionalizing activated aromatic rings. While direct C5-chlorination of 2-amino-4-chloropyrimidine (B19991) is not widely documented, analogous reactions support its plausibility. For example, 4-substituted 2-aminopyrimidine (B69317) derivatives can undergo highly regioselective fluorination at the C5 position using Selectfluor in the presence of a silver catalyst, yielding 4-substituted 5-fluoro-2-aminopyrimidines. rsc.org This principle of electrophilic halogenation at the electron-rich C5 position could potentially be extended to chlorination using suitable reagents.

Synthesis from Dihydroxypyrimidine Precursors

Advanced Synthetic Strategies and Innovations

Modern synthetic organic chemistry continues to provide novel methodologies for the construction of complex heterocyclic molecules. While specific advanced strategies for the one-pot synthesis of this compound are not extensively detailed in the literature, innovations in related pyrimidine chemistry point toward potential avenues.

Palladium-catalyzed cross-coupling reactions, for example, have become indispensable for the regioselective functionalization of halo-heterocycles. The amination of substituted di- and trichloropyrimidines can be achieved with high regioselectivity for the C2 position using palladium catalysts derived from dialkylbiarylphosphine ligands. nih.gov Such catalytic systems offer precise control over which position reacts, a principle that could be hypothetically applied to develop novel, selective chlorination or other functionalization reactions on pyrimidine scaffolds. These advanced methods provide a framework for developing more efficient and selective syntheses of complex pyrimidine derivatives like this compound in the future.

Multi-component Reactions for Pyrimidine Scaffolds

Multi-component reactions (MCRs) are efficient strategies for the synthesis of complex molecules like pyrimidine derivatives in a single step. The Biginelli reaction is a classic example of an MCR used to produce dihydropyrimidines from an aldehyde, a β-keto ester, and urea (B33335) or thiourea. researchgate.net Various catalysts, including lanthanum oxide and nickel chloride hexahydrate, have been used to improve the efficiency of this reaction, often under solvent-free or microwave-assisted conditions. researchgate.net While these specific MCRs lead to dihydropyrimidine (B8664642) structures, the general principle of combining multiple starting materials in one pot is a powerful tool in pyrimidine synthesis.

Reactivity and Chemical Transformations

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions, a key transformation for functionalizing the pyrimidine ring. mdpi.comresearchgate.net The presence of halogen substituents and the nitrogen atoms within the ring activates the molecule towards attack by nucleophiles. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Amination Reactions with Various Amines (Aliphatic, Cyclic, Aromatic, Heteroaromatic, Benzylic)

The chlorine atoms at the C4 and C5 positions of this compound can be displaced by a wide variety of amines. This includes aliphatic, cyclic, aromatic, heteroaromatic, and benzylic amines. researchgate.netacs.org For example, SNAr reactions on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with different types of amines have been shown to proceed under mild conditions, such as refluxing in ethanol (B145695) with triethylamine. mdpi.com

The reactivity of the amine nucleophile plays a significant role in the reaction conditions required. For instance, in the amination of 2,4-dichloropyrimidines, more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions, while less nucleophilic aryl- and heteroarylamines may require a palladium catalyst for high efficiency. researchgate.net The choice of solvent and base is also crucial. For instance, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with anilines, various bases like sodium bicarbonate and 2,6-lutidine in solvents such as acetonitrile, DMF, or DMSO have been successfully employed. researchgate.net

The following table provides examples of amination reactions on related dichloropyrimidine systems:

| Reactant | Amine | Conditions | Product | Reference |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS, THF | C4-substituted product | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | No catalyst | C4-substituted product | acs.org |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Aliphatic, cyclic, aromatic, heteroaromatic, benzylic amines | Ethanol, TEA, reflux | Mono-substituted products | mdpi.com |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines | 2,6-lutidine, DMSO, rt | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Secondary aliphatic amines | Weak base | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

Solvolysis Reactions

In the presence of a nucleophilic solvent and a base, solvolysis can compete with or accompany amination. For instance, when 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is reacted with indoline (B122111) in ethanol or methanol (B129727) in the presence of sodium hydroxide, the product is a 6-alkoxy derivative, resulting from the substitution of one of the chlorine atoms by the solvent. mdpi.com A high concentration of alkoxide ions, generated by the excess base, favors the solvolysis reaction. mdpi.comresearchgate.net This demonstrates that reaction conditions must be carefully controlled to achieve the desired substitution product. mdpi.com

Regioselectivity in Substitution Reactions

The regioselectivity of SNAr reactions on dichloropyrimidines is a complex issue influenced by the substitution pattern on the pyrimidine ring and the nature of the nucleophile. wuxiapptec.com For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. acs.orgwuxiapptec.com However, this selectivity can be reversed. For example, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can direct substitution to the C2 position. wuxiapptec.com

In the case of this compound, the two chlorine atoms are in different electronic environments. The C4 position is generally more activated towards nucleophilic attack than the C5 position. This is due to the electronic influence of the ring nitrogen atoms. However, the existing amino group at C2 will also influence the reactivity of the C4 and C5 positions.

For related 2,4-dichloropyrimidines with an electron-withdrawing substituent at C5, SNAr reactions with most amines show a strong preference for substitution at the C4 position. nih.gov Interestingly, the use of tertiary amine nucleophiles can reverse this selectivity, leading to substitution at the C2 position. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions primarily target the reactive chloro groups, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling , which involves the reaction of a halide with an organoboron compound in the presence of a palladium catalyst, is a widely used method for the arylation and heteroarylation of pyrimidine rings. While specific studies on this compound are not extensively documented in the provided search results, the reactivity of dichloropyrimidines in Suzuki couplings is well-established. Generally, the chlorine at the C4 position is more susceptible to oxidative addition to the palladium catalyst and, therefore, more reactive than the one at C2 or C6. For 2,4-dichloropyrimidines, Suzuki coupling typically occurs preferentially at the C4 position. nih.gov Microwave irradiation has been shown to be an effective technique for promoting regioselective Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids, leading to C4-substituted products in good to excellent yields. mdpi.com

The Ullmann condensation , a copper-catalyzed reaction, is another important method for forming carbon-nitrogen and carbon-oxygen bonds. wikipedia.org This reaction is particularly useful for the amination and etherification of aryl halides. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions. The reaction involves the copper-promoted conversion of aryl halides to aryl ethers, thioethers, nitriles, and amines. wikipedia.org While direct examples of Ullmann reactions with this compound are not detailed in the provided search results, the general principles are applicable. The reaction of a dichloropyrimidine with an amine or an alcohol in the presence of a copper catalyst would be expected to lead to the substitution of one or both chlorine atoms. The regioselectivity of such reactions on this compound would be an important consideration, influenced by the electronic and steric environment of the C4 and C5 positions.

Table 1: Examples of Cross-Coupling Reactions on Dichloropyrimidines (General Reactivity)

| Reaction Type | Dichloropyrimidine Substrate | Coupling Partner | Catalyst/Conditions | Key Observation | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2,4-Dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | Palladium catalyst, Microwave irradiation | Regioselective substitution at the C4 position. | mdpi.com |

| Suzuki Coupling | 2,4-Dichloropyrimidine | Arylboronic Acids | Pd(PPh3)4 | One-pot double coupling to form diarylated pyrimidines. | nih.gov |

| Ullmann Amination | (Hetero)aryl halides | Aromatic and Aliphatic Amines | CuI, K2CO3 or t-BuOK, Deep eutectic solvents | Mild, ligand-free conditions for C-N bond formation. | frontiersin.org |

Cyclization Reactions for Fused Heterocyclic Systems

The presence of two adjacent reactive chlorine atoms and an amino group makes this compound a valuable precursor for the synthesis of fused heterocyclic systems, such as purines and their bioisosteres. These reactions typically involve a cyclocondensation step where a bifunctional molecule reacts with two of the reactive sites on the pyrimidine ring.

The synthesis of purine (B94841) analogs is a prominent application of 4,5-diaminopyrimidines, which can be conceptually derived from this compound via nucleophilic substitution of the chlorine atoms with amino groups. The resulting 4,5-diaminopyrimidine (B145471) can then undergo cyclization with various one-carbon synthons like formic acid, formamide, or orthoformates to construct the imidazole (B134444) ring of the purine system. researchgate.netmdpi.com While the direct cyclization of this compound is less common, it can be envisioned that a sequential substitution and cyclization could be performed in a one-pot manner.

For instance, reaction with a nucleophile that also contains a group capable of subsequent cyclization could lead to the formation of a fused ring. An example of a related transformation is the synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones from aminopyridyl carboxylates, which are formed via a copper-catalyzed Ullmann amination. researchgate.net This highlights the potential of using a substituted pyrimidine to build more complex fused systems.

Derivatization and Functionalization at Pyrimidine Ring Positions

The chlorine atoms at the C4 and C5 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. The regioselectivity of these substitutions is a key aspect of its chemistry.

In dichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. For 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the C4 position. acs.org The presence of an electron-withdrawing substituent at the C5 position of a 2,4-dichloropyrimidine generally enhances the selectivity for substitution at the C4 position. nih.gov However, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity. nih.gov

In the case of this compound, the electronic effects of the 2-amino group and the chlorine at C5 will influence the reactivity of the C4-chloro substituent. It is expected that the C4 position would be the primary site of nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atom in the pyrimidine ring and the chlorine at C5.

A study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde demonstrated that SNAr amination and solvolysis reactions can occur, leading to the substitution of the chlorine atoms. mdpi.com This suggests that similar reactivity can be expected for this compound, where various nucleophiles such as amines, alkoxides, and thiolates could displace the chlorine atoms to afford a diverse range of substituted pyrimidines. The synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines has been reported, showcasing the feasibility of introducing alkyl and aryl groups at the C5 position, followed by chlorination. nih.gov

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

| Substrate | Nucleophile | Key Factor Influencing Regioselectivity | Major Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Neutral Nitrogen Nucleophiles | Inherent reactivity of C4 position | C4-substituted isomer | acs.org |

| 5-Substituted-2,4-dichloropyrimidine (electron-withdrawing group at C5) | Secondary Amines | Electronic effect of C5 substituent | C4-substituted isomer | nih.gov |

| 5-Substituted-2,4-dichloropyrimidine (electron-withdrawing group at C5) | Tertiary Amines | Nature of the nucleophile | C2-substituted isomer | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines/Alkoxides | Reaction conditions (e.g., base) | Mono- and di-substituted products | mdpi.com |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Precursor for Biologically Active Compounds

The unique chemical structure of 4,5-Dichloropyrimidin-2-amine allows for its incorporation into diverse molecular scaffolds, leading to the synthesis of compounds with significant therapeutic potential.

Synthesis of Antiviral Agents (e.g., HIV Medications like Etravirine, Abacavir)

While not always a direct starting material, derivatives of dichloropyrimidine are integral to the synthesis of important antiviral drugs. For instance, the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1, involves intermediates derived from substituted dichloropyrimidines. nih.govd-nb.info One common synthetic route starts with 2,4,6-trichloropyrimidine, which undergoes sequential nucleophilic substitutions to build the complex diarylpyrimidine core of Etravirine. nih.govd-nb.info

Similarly, the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) for HIV treatment, utilizes a pyrimidine (B1678525) core. The synthesis involves the construction of the purine (B94841) ring system, which can be derived from appropriately substituted pyrimidines. newdrugapprovals.orggoogle.comnih.gov For example, a key step in some synthetic pathways is the reaction of a dichlorodiaminopyrimidine derivative with a chiral cyclopentene (B43876) intermediate to form the core of Abacavir. google.com

Development of Anticancer Agents

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents due to its structural resemblance to the nucleobases of DNA and RNA. Derivatives of this compound have been explored for the development of various anticancer compounds. For example, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anti-cancer activity. nih.gov The synthesis of these compounds often starts from a dichloropyrimidine derivative, highlighting the importance of this scaffold in generating libraries of potential anticancer drugs. nih.gov Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have shown potential as anticancer agents, with some compounds being selected by the National Cancer Institute for further screening. mdpi.com

Intermediates for Anti-inflammatory Compounds

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties. For example, certain pyrano[2,3-d]pyrimidines have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity. nih.gov The synthesis of various substituted pyrimidine derivatives has been reported, with some compounds exhibiting anti-inflammatory effects comparable to standard drugs like celecoxib (B62257) and indomethacin. nih.gov These synthetic routes often utilize dichloropyrimidine intermediates, which are functionalized to produce the final anti-inflammatory compounds. For instance, amino derivatives of diaryl substituted pyrimidines have been investigated as inhibitors of IL-6 and nitric oxide (NO), key mediators of inflammation. mdpi.com

Precursors for Antimicrobial and Antifungal Compounds

The versatility of the pyrimidine ring has been exploited in the development of antimicrobial and antifungal agents. nih.govdovepress.commdpi.com Adamantane-containing amines have been reacted with dichloropyrimidines to synthesize compounds with potential antiviral and antimicrobial activities. nih.gov The rationale for using pyrimidines in this context is their ability to mimic natural nucleobases and interfere with microbial metabolic pathways. Various derivatives containing the pyrimidine scaffold have been synthesized and tested against a range of bacteria and fungi, with some showing promising activity. dovepress.com

Synthesis of Enzyme Inhibitors (e.g., β-Glucuronidase, USP1/UAF1 Deubiquitinase, CDK Inhibitors)

This compound and its analogs are key precursors in the synthesis of various enzyme inhibitors, which are critical in treating numerous diseases.

β-Glucuronidase Inhibitors : A series of 2-aminopyrimidine (B69317) derivatives were synthesized from 2-amino-4,6-dichloropyrimidine (B145751) and evaluated for their β-glucuronidase inhibitory activity. nih.govsemanticscholar.orgnih.gov One of the synthesized compounds, compound 24, exhibited significantly superior activity compared to the standard inhibitor, D-saccharic acid 1,4-lactone. nih.govsemanticscholar.orgnih.gov This highlights the potential of dichloropyrimidine-based scaffolds in developing potent enzyme inhibitors for conditions associated with elevated β-glucuronidase activity, such as colon cancer. nih.govnih.gov

USP1/UAF1 Deubiquitinase Inhibitors : The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with UAF1, is a promising target for cancer therapy. Medicinal chemistry efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent nanomolar inhibitors of USP1/UAF1. nih.gov These inhibitors were developed through optimization of initial hits from high-throughput screening, demonstrating the utility of the pyrimidine core in designing specific enzyme inhibitors. nih.govnih.govmedivir.commdpi.com

CDK Inhibitors : Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are attractive targets for cancer therapy. N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent and selective CDK2 inhibitors. nih.gov The synthesis of these inhibitors involves the use of dichloropyrimidine intermediates. Additionally, 2-anilino-4-triazolpyrimidine derivatives have been designed and synthesized as CDK4 inhibitors. scienceopen.com The 2-amino-4-aryl-5-chloropyrimidine scaffold has also been identified as being potent for both VEGFR-2 and CDK1. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. The pyrimidine scaffold, derived from precursors like this compound, provides an excellent platform for systematic SAR investigations.

For instance, in the development of USP1/UAF1 inhibitors, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives revealed critical structural features for potent inhibition. nih.gov Modifications at different positions of the pyrimidine ring and its substituents led to a strong correlation between the compound's inhibitory concentration (IC50) for USP1/UAF1 and its activity in non-small cell lung cancer cells. nih.gov

In the context of β-glucuronidase inhibitors derived from 2-amino-4,6-dichloropyrimidine, SAR studies indicated that the nature of the substituent at the C-4 position of the pyrimidine ring plays a crucial role in inhibitory activity. semanticscholar.org For example, a compound with a piperazinyl substituent (compound 24) was found to be the most potent inhibitor, while the introduction of a 4-phenylpiperazinyl group resulted in an inactive compound, suggesting that the hydrogen atom on the piperazine (B1678402) nitrogen is important for activity. semanticscholar.org

Similarly, SAR studies on pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors demonstrated how systematic modifications of substituents at different positions of the pyrimidine ring influence inhibitory potency and physicochemical properties. acs.orgresearchgate.net These studies are essential for fine-tuning the molecular structure to achieve desired therapeutic effects. The versatility of the quinoline (B57606) ring has also enabled the development of diverse quinoline hydrazide/hydrazone derivatives, allowing them to target various bacterial mechanisms. mdpi.com

Below is an interactive data table summarizing the inhibitory activities of selected pyrimidine derivatives discussed in this article.

| Compound Class | Target Enzyme/Protein | Key Precursor | Example Compound | Inhibitory Activity (IC50/Ki) | Reference |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | 2-Amino-4,6-dichloropyrimidine | Compound 24 | IC50 = 2.8 ± 0.10 µM | nih.govnih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives | CDK2 | 5-Chloro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine | Compound 15 | Ki = 0.005 µM | nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives | USP1/UAF1 Deubiquitinase | Dichloropyrimidine derivative | ML323 (Compound 70) | Nanomolar potency | nih.gov |

| 2-Anilino-4-triazolpyrimidine Derivatives | CDK4/HDAC1 | N-phenylpyrimidin-2-amine derivative | Compound 11k | CDK4 IC50 = 23.59 nM; HDAC1 IC50 = 61.11 nM | scienceopen.com |

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of this compound can be profoundly influenced by the nature and position of various substituents. The strategic addition or alteration of functional groups on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

One notable study investigated a series of 5-substituted 2-amino-4,6-dichloropyrimidines for their ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. The findings demonstrated that all 2-amino-4,6-dichloropyrimidines, regardless of the substituent at the 5-position, showed inhibitory activity against immune-activated NO production. The potency of this inhibition, however, was highly dependent on the nature of the 5-substituent. For instance, the introduction of a fluorine atom at the C5 position resulted in the most potent compound in the series, with an IC₅₀ of 2 µM. In contrast, other alkyl and aryl substituents at the same position yielded compounds with IC₅₀ values ranging from 9 to 36 µM. nih.gov This highlights the significant impact that even a small, electronegative atom can have on biological activity.

Table 1: Inhibition of Nitric Oxide Production by 5-Substituted 2-amino-4,6-dichloropyrimidines

| Compound ID | 5-Substituent | IC₅₀ (µM) |

|---|---|---|

| B12 | Fluoro | 2 |

| B2 | Methyl | 9 |

| B3 | Ethyl | 12 |

| B4 | Propyl | 15 |

| B10 | Phenyl | 36 |

Data sourced from a study on the inhibitory effects on immune-activated nitric oxide production. nih.gov

In the context of antiviral research, specifically targeting HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of 2,4,5-trisubstituted pyrimidines were designed and synthesized. In this series, various aryl groups were introduced at the C5 position of the pyrimidine core. The results indicated that while the substitution pattern at C5 did not significantly affect the activity against the wild-type HIV-1 strain, it had a considerable impact on the activity against resistant strains. For example, a derivative with a 2-thienyl group at the C5 position showed potent activity against the wild-type virus (EC₅₀ = 2.80 nM), comparable to the approved drug etravirine. nih.gov However, the nature of the aryl group at this position was crucial for activity against the K103N+Y181C resistant mutant.

Table 2: Antiviral Activity of 2,4,5-Trisubstituted Pyrimidines against HIV-1

| Compound ID | C5-Aryl Substituent | Wild-Type HIV-1 (IIIB) EC₅₀ (nM) |

|---|---|---|

| 14a | 2-Thienyl | 2.80 |

| 11a | Phenyl | 5.93 |

| 12a | 3-Thienyl | 3.45 |

| 13a | 2-Furyl | 4.12 |

| 15a | 3-Furyl | 2.51 |

| 16a | 4-Pyridyl | 3.89 |

Data from a study on 2,4,5-trisubstituted pyrimidines as HIV-1 NNRTIs. nih.gov

Conformational Restriction and Activity

Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by reducing the entropic penalty of binding to a biological target. By locking a flexible molecule into a more rigid, bioactive conformation, it is possible to improve its interaction with the target protein.

In the development of inhibitors for the mechanistic target of rapamycin (B549165) (mTOR), a key protein in cell growth and proliferation, a conformational restriction approach was applied to a pyrimidine-based scaffold. The design of conformationally constrained analogs can minimize the loss of entropy upon binding to the target, which can lead to enhanced potency and selectivity. researchgate.net While not directly starting from this compound, the principles are highly relevant to its derivatives. By creating tricyclic pyrimido-pyrrolo-oxazine structures, researchers were able to explore a novel chemical space and develop highly selective mTOR inhibitors. This strategy underscores the importance of the three-dimensional arrangement of substituents on the pyrimidine core and how restricting their movement can lead to improved drug-like properties. The molecular packing in the crystalline state of some bioactive pyrazolo[3,4-d]pyrimidines, which can be considered conformationally restricted analogs, has been shown to be influenced by different molecular conformations, leading to polymorphism. mdpi.com This further emphasizes the role of molecular conformation in the properties of these compounds.

Rational Drug Design and Scaffold Modification

The concept of rational drug design relies on the understanding of the molecular interactions between a drug and its target. The pyrimidine scaffold, and specifically this compound, serves as an excellent starting point for such endeavors due to its synthetic tractability and its presence in numerous biologically active molecules.

Pyrimidine as a Privileged Scaffold

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The pyrimidine core is a fundamental component of nucleic acids (in the form of cytosine, thymine, and uracil) and is also found in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nbinno.com

The versatility of the pyrimidine scaffold stems from its ability to present substituents in a well-defined spatial arrangement, allowing for precise interactions with the active sites of proteins, such as kinases. Kinase inhibitors are a major class of drugs, particularly in oncology, and many of them feature a pyrimidine core that mimics the adenine (B156593) part of ATP, the natural substrate for these enzymes. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, a key interaction in the hinge region of many kinase ATP-binding sites.

Design of Pyrimidine-Based Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new lead structures. The modular nature of this compound makes it an ideal starting point for the construction of pyrimidine-based libraries.

By leveraging the differential reactivity of the two chlorine atoms, chemists can employ a sequential substitution strategy. For instance, one chlorine can be displaced with a particular nucleophile, followed by the displacement of the second chlorine with a different nucleophile. This allows for the introduction of a wide variety of chemical functionalities at specific positions on the pyrimidine ring. When combined with further modifications at the 2-amino group, this approach can rapidly generate a large and diverse library of compounds. Such libraries can then be screened against a panel of biological targets to identify novel hits for further optimization. For example, a series of 2,4,5-trisubstituted pyrimidine derivatives were synthesized and evaluated as inhibitors of fibroblast growth factor receptors (FGFRs), demonstrating the utility of this scaffold in generating targeted inhibitors. nih.gov

Advanced Spectroscopic and Computational Research

Spectroscopic Characterization in Research

Spectroscopic methods offer a non-destructive means to probe the molecular structure of 4,5-Dichloropyrimidin-2-amine. Each technique provides unique insights into the compound's atomic arrangement and chemical environment.

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the amino (-NH₂) protons and the lone aromatic proton on the pyrimidine (B1678525) ring.

Based on analyses of similar compounds like 2-Amino-4,6-dichloropyrimidine (B145751), the amino protons typically appear as a broad singlet. semanticscholar.org The chemical shift of the single pyrimidine ring proton (H-6) would be influenced by the adjacent nitrogen and chlorine atoms. In the isomer 2-Amino-4,6-dichloropyrimidine, the H-5 proton appears as a singlet at approximately 7.59-7.60 ppm. semanticscholar.org The ¹³C NMR spectrum would provide signals for the four distinct carbon atoms in the pyrimidine ring, with their chemical shifts indicating the electronic environment shaped by the electronegative chlorine and nitrogen atoms.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | -NH₂ | ~5.14 | Singlet (broad) |

| 2-Amino-4,6-dichloropyrimidine | H-5 | ~7.59 | Singlet |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₃Cl₂N₃), the nominal molecular weight is 163 g/mol . chemscene.comguidechem.com The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at m/z values corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the elemental formula. nih.gov HRMS analysis of related compounds has been successfully used to confirm their composition. researchgate.net The fragmentation pattern in the mass spectrum would likely involve the loss of chlorine atoms and fragmentation of the pyrimidine ring, providing further structural information.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃Cl₂N₃ |

| Nominal Molecular Weight | 163 g/mol |

| Exact Mass (Monoisotopic) | 162.97040 g/mol |

| Key Isotopic Peaks [M]⁺, [M+2]⁺, [M+4]⁺ | Expected due to two Cl atoms |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of a dichlorinated aminopyrimidine, characteristic vibrational bands are observed. Analysis of the closely related isomer 2-Amino-4,6-dichloropyrimidine shows strong N-H stretching bands for the amino group, typically in the region of 3300-3500 cm⁻¹. asianpubs.org

Other significant absorptions include C-Cl stretching vibrations, which are expected at lower wavenumbers, and various C-C and C-N stretching and bending modes characteristic of the pyrimidine ring. asianpubs.org These spectral fingerprints are essential for confirming the presence of the key functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3470 | Very Strong |

| N-H Symmetric Stretch | ~3390 | Medium Strong |

| C-H in-plane-bend | ~1225 | Very Strong |

| C-Cl in-plane-bend | ~300 | Strong |

| C-Cl out-of-plane-bend | ~220 | Medium |

X-ray Crystallography and Structural Elucidation

While a specific crystal structure for this compound is not available in the cited literature, X-ray crystallography studies on analogous molecules like 4-Amino-3,5-dichloropyridine provide deep insights into the expected solid-state structure, molecular conformation, and packing. nih.gov

Intermolecular interactions are fundamental to the crystal structure. For a molecule like this compound, hydrogen bonding is expected to be a dominant force. The amino group can act as a hydrogen bond donor, while the ring nitrogen atoms can act as acceptors, leading to the formation of supramolecular chains or sheets. nih.gov

In the crystal structure of 4-Amino-3,5-dichloropyridine, strong N—H···N hydrogen bonds link molecules into chains. nih.gov Additionally, other non-covalent interactions play a significant role. Hirshfeld surface analysis of this related compound quantified the contributions of various contacts, showing that Cl···H/H···Cl (40.1%) and H···H (15.7%) interactions are major contributors to the crystal packing, alongside the significant N···H/H···N (13.1%) hydrogen bonds. nih.gov Halogen-π and offset π–π stacking interactions also help consolidate the crystal structure. nih.gov Similar interactions would be anticipated to govern the solid-state assembly of this compound.

Computational Chemistry and In Silico Studies

Computational chemistry offers a detailed perspective on the structural and electronic properties of this compound. By modeling the molecule and its interactions, researchers can gain insights that are often difficult to obtain through experimental means alone. These studies are crucial for rational drug design and for understanding the fundamental chemical reactivity of the pyrimidine scaffold.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, this method is instrumental in predicting their potential as inhibitors of various protein targets, particularly kinases involved in cancer pathways. tandfonline.combiointerfaceresearch.com

In these studies, the 2-aminopyrimidine (B69317) core, a key feature of this compound, frequently acts as a crucial pharmacophore. Docking simulations have shown that this moiety is capable of forming key hydrogen bond interactions with amino acid residues in the active sites of proteins. For instance, studies on aminopyrimidine derivatives targeting cancer-related kinases like Insulin-like Growth Factor 1 Receptor (IGF1R), Epidermal Growth Factor Receptor (EGFR), and AXL tyrosine kinase have demonstrated specific binding modes. tandfonline.combiointerfaceresearch.com The amino group and the nitrogen atoms within the pyrimidine ring are often predicted to interact with residues such as methionine, cysteine, and asparagine. nih.govnih.gov

These interactions, combined with hydrophobic contacts from the substituted pyrimidine ring, anchor the ligand within the binding pocket, leading to the inhibition of the protein's function. The binding affinity, often expressed as a docking score or Glide energy, helps in ranking potential drug candidates for further synthesis and biological evaluation. nih.govchemmethod.com

Interactive Table: Predicted Interactions of Aminopyrimidine Scaffolds with Protein Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Outcome |

| IGF1R | MET, LEU, VAL | Hydrogen Bond, Hydrophobic | Kinase Inhibition |

| EGFR | THR, MET, LYS | Hydrogen Bond, Hydrophobic | Kinase Inhibition |

| AXL Tyrosine Kinase | VAL, ALA, LEU | Hydrophobic Interaction | Kinase Inhibition |

| JNK | MET, LYS, GLN | Hydrogen Bond | Kinase Inhibition |

| BRD4 | ASN, TYR, PRO | Hydrogen Bond, Hydrophobic | Bromodomain Inhibition |

Quantum Chemical Calculations of Reaction Mechanisms and Trajectories

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the mechanisms of chemical reactions at the electronic level. tandfonline.comresearchgate.net These methods allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of reaction feasibility and kinetics. science.org.geresearchgate.net

For a molecule like this compound, DFT studies can elucidate the trajectory of nucleophilic substitution reactions, which are common for halogenated pyrimidines. Calculations can predict which of the two chlorine atoms is more susceptible to substitution by modeling the transition state energies for attacks at the C4 and C5 positions. nih.gov

Furthermore, these calculations help in understanding the electronic structure, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is critical for predicting the reactivity of the molecule, including its behavior as an electrophile or nucleophile in various chemical environments. The energy gap between the HOMO and LUMO can indicate the chemical stability and reactivity of the molecule. researchgate.net

Interactive Table: Application of DFT in Reaction Mechanism Studies

| Computational Method | Information Obtained | Significance for this compound |

| Transition State Search | Geometry and energy of the highest point on the reaction path. | Predicts the activation energy for reactions like nucleophilic substitution. |

| Intrinsic Reaction Coordinate (IRC) | Traces the reaction pathway from transition state to reactants and products. | Confirms the calculated transition state connects the desired reactants and products. |

| Frontier Molecular Orbital (FMO) Analysis | Energy and shape of HOMO and LUMO. | Helps predict the sites of electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Describes charge distribution and intramolecular interactions. | Elucidates the stability derived from electron delocalization and hyperconjugation. researchgate.net |

Conformational Analysis and Stability Predictions

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and the relative stability of its different conformations. Computational methods are used to perform conformational analysis, identifying low-energy structures and the energy barriers between them.

For this compound, a key aspect of its conformational landscape is the potential for tautomerism. The molecule can exist in the amino form or potentially in an imino tautomeric form. Quantum chemical calculations can predict the relative energies of these tautomers, typically showing that the amino form is significantly more stable. nih.govresearchgate.net Studies on similar aminopyridine and aminopurine systems have shown that the canonical amino tautomer is generally the most stable in the gas phase and in various solvents. nih.govnih.govmdpi.com

Another conformational aspect is the rotation around the C2-NH2 bond and the potential for pyramidal inversion at the amino nitrogen. DFT calculations can determine the energy barriers for these processes. For instance, the barrier for pyramidal inversion at the amino group in similar compounds is generally found to be very low, indicating rapid interconversion at room temperature. nih.govresearchgate.net The planarity of the amino group relative to the pyrimidine ring is also a factor, as it affects the degree of π-electron delocalization.

Interactive Table: Predicted Stability of this compound Isomers

| Isomer Type | Description | Predicted Relative Stability (kcal/mol) | Method of Prediction |

| Amino Tautomer | The exocyclic nitrogen is an NH2 group. | 0 (Reference) | DFT/B3LYP |

| Imino Tautomer | A proton has shifted from the exocyclic nitrogen to a ring nitrogen, creating a C=NH double bond. | > 10 | DFT/B3LYP nih.gov |

| Rotational Conformer | Different spatial orientations of the NH2 group relative to the ring. | < 2 | DFT/B3LYP |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry, with ongoing research focused on enhancing efficiency, regioselectivity, and substrate scope. For dichloropyrimidines, a significant challenge lies in selectively substituting one chlorine atom over the other.

Future synthetic explorations are moving towards palladium-catalyzed reactions, which have shown promise in improving regioselectivity in the amination of related dichloropyrimidine systems. acs.org For instance, studies on 6-aryl-2,4-dichloropyrimidine have demonstrated that Pd-catalyzed amination strongly favors substitution at the C4 position, a selectivity not typically achieved under standard nucleophilic aromatic substitution (SNAr) conditions. acs.org The development of novel catalysts and ligands is a key area of investigation to further control the selective functionalization of the 4- and 5-positions of the 4,5-dichloropyrimidin-2-amine core.

Another promising avenue is the use of microwave-assisted synthesis. This technique has been shown to accelerate reaction times, increase yields, and improve product purity in the synthesis of various heterocyclic compounds, including fused pyrimidine (B1678525) systems. researchgate.net Applying microwave irradiation to the synthesis of this compound derivatives could lead to more efficient and rapid access to a library of new compounds.

Research is also focusing on chemoselective SNAr reactions. By carefully selecting reagents and reaction conditions, it is possible to selectively displace either a chloride or a sulfone group in related dichloropyrimidine electrophiles, allowing for the synthesis of polysubstituted aminopyrimidines. researchgate.net Fine-tuning these conditions for this compound will be crucial for creating complex, multifunctional molecules.

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Palladium-Catalyzed Amination | High regioselectivity, mild reaction conditions. acs.org | Selective functionalization at the C4 or C5 position. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, enhanced purity. researchgate.net | Rapid generation of derivative libraries for screening. |

| Chemoselective SNAr | Controlled substitution of different leaving groups. researchgate.net | Stepwise synthesis of complex, polysubstituted pyrimidines. |

Expansion of Biological Activities and Target Identification

The pyrimidine nucleus is a well-established pharmacophore present in numerous bioactive compounds and pharmaceuticals. Derivatives of aminopyrimidines have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

A significant future direction is the design of this compound derivatives as potent and selective enzyme inhibitors. For example, aminopyrimidine cores have been successfully utilized to develop inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy. nih.gov By using this compound as a starting scaffold, medicinal chemists can synthesize novel compounds and screen them for inhibitory activity against a panel of kinases and other enzymes implicated in disease.

Target identification for new derivatives will be paramount. Fused pyrimidine systems have been shown to act as antifolates, tyrosine kinase inhibitors, and anti-infective agents. nih.gov Future research will involve screening new compounds derived from this compound against various cell lines and pathogens to uncover novel biological activities. Once activity is confirmed, advanced biochemical and cellular assays will be employed to identify the specific molecular targets, such as enzymes or receptors, with which the compounds interact. This could involve investigating interactions with targets like heat shock protein HSP 90-alpha or various cytochrome P450 enzymes to predict potential drug-drug interactions. nih.govdrugbank.com

| Potential Biological Activity | Example Target Class | Research Focus |

| Anticancer | Protein Kinases (e.g., PLK4, EGFR) nih.govnih.gov | Development of selective inhibitors for cancer cell proliferation. |

| Antiviral | Viral Enzymes (e.g., Reverse Transcriptase) | Synthesis of nucleoside and non-nucleoside analogs. |

| Antimicrobial | Bacterial Enzymes (e.g., Dihydrofolate Reductase) | Overcoming antibiotic resistance. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Enzymes | Discovery of novel anti-inflammatory agents. |

Applications in Materials Science and Agrochemicals

Beyond pharmaceuticals, the reactivity of this compound makes it an attractive building block for materials science and agrochemical development.

In materials science, nitrogen-rich heterocyclic compounds are explored for the creation of specialty polymers and coatings. chemimpex.com The pyrimidine ring can impart desirable properties such as thermal stability, durability, and specific electronic characteristics. Future research could focus on incorporating this compound into polymer backbones to create materials with enhanced flame retardancy or unique optical properties. The two chlorine atoms provide reactive handles for polymerization or for grafting the molecule onto surfaces to modify their properties.

In the agrochemical sector, pyrimidine derivatives are used in the formulation of herbicides and pesticides. chemimpex.com The biological activity of these compounds can be harnessed for effective weed control and crop protection. Research in this area will involve synthesizing novel derivatives of this compound and screening them for herbicidal and pesticidal activity. The goal is to develop new agrochemicals that are potent against target species while exhibiting low toxicity to non-target organisms and the environment.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and specialty chemicals to minimize environmental impact. mdpi.com Future research into the synthesis of this compound and its derivatives will heavily focus on sustainable methodologies.

Key areas of development include:

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. mdpi.com

Catalyst-Free Reactions: Designing reaction pathways that can proceed efficiently without the need for catalysts, particularly those based on heavy metals. researchgate.net One-pot, multi-component reactions are a promising strategy in this regard. researchgate.net

Solvent-Free Synthesis: Exploring mechanochemical methods, such as grinding reactants together in the absence of a solvent, which can reduce waste and shorten reaction times. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation, which can significantly reduce reaction times compared to conventional heating methods. researchgate.net

The adoption of these green chemistry approaches aims to make the production of pyrimidine-based compounds more cost-effective, safer, and environmentally sustainable. unife.it

Advanced Characterization Techniques for Mechanism Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic pathways and controlling product outcomes. Future research will leverage advanced characterization techniques to elucidate the intricate details of reactions involving this compound.

Techniques such as in-situ NMR and FT-IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. Computational chemistry and DFT (Density Functional Theory) calculations will play a vital role in modeling reaction pathways and predicting the stability of intermediates, such as the Meisenheimer complexes formed during SNAr reactions. acs.org

For the characterization of complex products and the separation of isomers, which is often a challenge in the synthesis of substituted pyrimidines, advanced chromatographic techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) are indispensable. researchgate.net Furthermore, X-ray crystallography can provide unambiguous structural confirmation of final products and key intermediates, offering precise insights into their three-dimensional geometry.

Q & A

Basic: What are the most reliable synthetic routes for 4,5-dichloropyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrimidines like 4,6-dichloro-5-substituted analogs (e.g., 4,6-dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine) are synthesized via Sonogashira coupling or alkyne insertion, achieving yields up to 81% under optimized conditions (DMF solvent, 90°C for 1 hour) . Optimization requires monitoring reaction time, temperature, and stoichiometry, with purification via column chromatography or recrystallization. NMR and mass spectrometry are critical for validating structural integrity .

Basic: How should researchers characterize this compound derivatives to confirm purity and structural identity?

Methodological Answer:

Characterization involves:

- Spectroscopy : and NMR to confirm substituent positions (e.g., δ = 7.50 ppm for NH protons in DMSO-d) .

- Mass Spectrometry : EI-MS to detect molecular ion peaks (e.g., m/z 201 and 203 for dichlorinated species) .

- Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .

- Chromatography : HPLC or TLC to assess purity (>95% recommended for biological assays) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC variations in enzyme inhibition studies) may arise from:

- Experimental Design : Differences in assay conditions (e.g., pH, solvent, cell lines). Standardize protocols using guidelines like the Cochrane Handbook for Systematic Reviews .

- Structural Heterogeneity : Subtle changes in substituents (e.g., allyl vs. propargyl groups) significantly alter interactions. Use meta-analysis tools like the statistic to quantify heterogeneity across studies .

- Data Normalization : Apply relative activity metrics (e.g., fold-change vs. controls) to enable cross-study comparisons .

Advanced: What computational strategies are effective for predicting the reactivity or binding affinity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Validate with experimental IC values .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like ClogP, polar surface area, and H-bond donors .

- DFT Calculations : Analyze electron density maps to predict sites for electrophilic substitution or hydrogen bonding .

Advanced: How can crystallographic data improve the design of this compound-based inhibitors?

Methodological Answer:

X-ray crystallography reveals:

- Conformational Flexibility : Substituent orientation in the pyrimidine ring (e.g., dichloro vs. dimethyl groups) impacts steric hindrance .

- Intermolecular Interactions : Hydrogen bonds with active-site residues (e.g., NH groups with Asp/Glu side chains) guide rational modifications .

- Packing Motifs : Crystal lattice stability informs solubility and formulation strategies .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

While specific hazard data for this compound is limited, general protocols include:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize chlorinated byproducts before disposal, following institutional guidelines .

Advanced: How can meta-analysis frameworks address heterogeneity in studies on this compound’s pharmacological effects?

Methodological Answer:

Apply the following steps:

Data Extraction : Collect IC, EC, and selectivity ratios from peer-reviewed studies.

Heterogeneity Assessment : Calculate and statistics to quantify variability. indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by assay type) .

Random-Effects Models : Use RevMan or R’s metafor package to pool data while accounting for between-study variance .

Advanced: What strategies enhance the regioselectivity of this compound derivatization?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution to the 4- or 5-position .

- Catalytic Systems : Pd(PPh) or CuI catalysts improve cross-coupling efficiency in Suzuki or Sonogashira reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Basic: What are the key challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.

- Yield Optimization : Batch reactors with precise temperature control improve reproducibility .

- Byproduct Management : Monitor chlorinated intermediates via LC-MS to minimize toxicity .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Chlorine atoms at C4 and C5 activate the pyrimidine ring for SNAr by increasing electrophilicity at C2 and C6 .

- Steric Effects : Bulky substituents (e.g., propargyl) reduce accessibility to C5, favoring substitution at C4 .

- Kinetic Studies : Use NMR or stopped-flow techniques to measure reaction rates under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.